molecular formula C12H15Cl2FN4 B2815298 3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride CAS No. 2230799-32-1

3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride

Cat. No. B2815298
M. Wt: 305.18
InChI Key: DOBKPUCNKGWLEA-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as triazolopyridines . These are aromatic compounds containing a triazolo ring fused to a pyridine ring. The triazolo ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a multi-step reaction sequence . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo ring fused to a pyridine ring. The fluorophenyl group is likely attached to the triazolo ring .

Scientific Research Applications

Anticancer Activity

Research indicates that fluorinated 1,2,4-triazolo derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. The incorporation of fluorine into the aryl fragment enhances the compound's biological activity, with specific derivatives demonstrating the highest antiproliferative effects, suggesting a non-DHFR mechanism for cancer inhibition (Dolzhenko et al., 2008). Additionally, some halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines have been synthesized and shown antibacterial and anticancer screening potential, indicating their utility as promising candidates for cancer therapy (Holla et al., 2001).

Antimicrobial and Antitumor Properties

New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some demonstrating good to moderate effects against various microorganisms. This suggests their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, other studies on fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have shown that they exhibit moderate to excellent antitumor activity against a panel of cancer cell lines, highlighting their significance in developing new cancer treatments (Bhat et al., 2009).

Electroluminescent and Fluorophoric Applications

Certain [1,2,4]-triazolo[4,3-a]-pyridine derivatives have been utilized as bipolar red host materials in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit high triplet energy and appropriate HOMO and LUMO energy levels, enabling efficient charge transportation and significant electroluminescent performance, making them valuable in the field of optoelectronics (Kang et al., 2017). Furthermore, novel blue fluorophores based on an 8-azapurine core, including triazolo[4,5-d]pyrimidin-5-ones, have been synthesized, displaying good absorption and emission in the blue region, suggesting their potential use in fluorescence imaging and materials science (Eltyshev et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential as a CDK2 inhibitor . Additionally, the synthesis process could be optimized to improve yield and purity.

properties

IUPAC Name

3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4.2ClH/c13-10-4-2-1-3-9(10)12-16-15-11-6-5-8(14)7-17(11)12;;/h1-4,8H,5-7,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBKPUCNKGWLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1N)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride

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